![molecular formula C21H17F3N4O4 B1227270 5-(3,4-dimethoxyphenyl)-N-(2-furanylmethyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1227270.png)
5-(3,4-dimethoxyphenyl)-N-(2-furanylmethyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide
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Overview
Description
5-(3,4-dimethoxyphenyl)-N-(2-furanylmethyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide is a member of pyrimidines.
Scientific Research Applications
Antitumor Activity
Pyrazolopyrimidine derivatives have been extensively studied for their antitumor activities. For instance, Xin (2012) synthesized compounds similar to the queried compound and discovered that they exhibit significant antitumor activities (Xin, 2012). Similarly, Liu et al. (2016) reported that their synthesized pyrazolopyrimidine derivatives show inhibition of the proliferation of cancer cell lines (Liu et al., 2016). El-Naggar et al. (2018) also found that their series of N-aryl-7-aryl-pyrazolo[1,5-a]pyrimidines demonstrated significant in vitro antitumor activity (El-Naggar et al., 2018).
Antimicrobial Activity
Abdallah and Elgemeie (2022) synthesized novel pyrazolo[1,5-a]pyrimidines and evaluated their antimicrobial activity. They found that these compounds have potential as antimicrobial agents, with some exhibiting RNA polymerase inhibitory activity (Abdallah & Elgemeie, 2022).
Synthesis and Crystal Structure Analysis
The synthesis and crystal structure of similar pyrazolopyrimidine derivatives have been a focus of research. Prabhuswamy et al. (2016) synthesized a compound with a dimethoxyphenyl group, similar to the queried compound, and analyzed its crystal structure (Prabhuswamy et al., 2016). Kaping et al. (2020) also synthesized antipyrinyl-pyrazolo[1,5-a]pyrimidines, which they further subjected to X-ray crystallographic studies (Kaping et al., 2020).
Biological Evaluation and Drug Design
Several studies have focused on the synthesis of pyrazolopyrimidine derivatives for their biological evaluation and potential in drug design. Hassan et al. (2017) synthesized a series of pyrazolo[1,5-a]pyrimidines and evaluated their in vitro anticancer activities, highlighting their potential in drug design (Hassan et al., 2017).
properties
Product Name |
5-(3,4-dimethoxyphenyl)-N-(2-furanylmethyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide |
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Molecular Formula |
C21H17F3N4O4 |
Molecular Weight |
446.4 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C21H17F3N4O4/c1-30-16-6-5-12(8-17(16)31-2)14-9-18(21(22,23)24)28-19(26-14)10-15(27-28)20(29)25-11-13-4-3-7-32-13/h3-10H,11H2,1-2H3,(H,25,29) |
InChI Key |
JRGHRLVWXOQJGK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NCC4=CC=CO4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NCC4=CC=CO4)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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